2-Amino-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide is a complex organic compound that features a unique structural framework. This compound includes an amino group, a dihydrobenzo[b][1,4]dioxin moiety, and a butanamide backbone. It has garnered attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is , and its molecular weight is approximately 304.4 g/mol.
This compound is classified under organic compounds with potential therapeutic applications. It can be synthesized through various chemical methods, often involving complex reaction pathways. The interest in this compound stems from its possible roles in drug development and other scientific applications.
The synthesis of 2-Amino-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide typically involves several key steps:
These synthetic routes are designed to optimize yield and purity while minimizing by-products.
The molecular structure of 2-Amino-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide can be represented with the following data:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methylbutanamide |
| InChI | InChI=1S/C17H24N2O3/c1-11(2)16(18)17(20)19(12-7-8-12)9-13-10-21-14-5-3-4-6-15(14)22-13/h3-6,11-13,16H,7-10,18H2,1-2H3 |
| InChI Key | IBKIALJVWBGMDF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1COC2=CC=CC=C2O1)C3CC3)N |
This structural information provides insights into the compound's potential reactivity and interaction with biological systems.
The compound can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-Amino-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can modulate their activity, triggering downstream signaling pathways that may lead to various biological effects. The exact targets and pathways are still under investigation but are crucial for understanding the compound's potential therapeutic applications.
The physical and chemical properties of 2-Amino-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide include:
| Property | Value |
|---|---|
| Appearance | White solid (typical for similar compounds) |
| Solubility | Soluble in organic solvents; specific solubility varies based on formulation |
| Melting Point | Not specified; requires experimental determination |
These properties are essential for practical applications in laboratory settings.
The compound has several scientific research applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: